Suppocire CM is a specialized pharmaceutical excipient primarily used as a suppository base. It consists of a blend of mono-, di-, and triglyceride esters derived from fatty acids, specifically formulated to optimize the delivery of active pharmaceutical ingredients (APIs) that are lipophilic in nature. The melting range of Suppocire CM is between 35.6 °C and 39.6 °C, making it suitable for various formulations where a higher melting point is advantageous . This compound is recognized for its ability to maintain structural integrity while facilitating the release of APIs in both rectal and vaginal applications.
The synthesis of Suppocire CM involves the controlled esterification of glycerol with fatty acids. This process can be achieved through both chemical and enzymatic methods, allowing for precise control over the molecular composition and properties of the final product. The resulting mixture contains varying lengths of fatty acid chains, which contribute to its melting characteristics and solubility profiles . The production process emphasizes maintaining high purity levels to ensure compatibility with sensitive APIs.
Suppocire CM is primarily utilized in pharmaceutical formulations, particularly in the production of suppositories. Its applications include:
The versatility and stability offered by Suppocire CM make it a preferred choice among formulators.
Interaction studies involving Suppocire CM focus on its compatibility with different APIs. Research indicates that Suppocire CM can effectively enhance the dissolution rates of certain lipophilic drugs compared to other bases like polyethylene glycol or other lipid-based carriers. For example, studies have shown that suppositories using Suppocire CM demonstrated superior release profiles for specific antibiotics when compared to other standard bases . These interactions are critical for optimizing drug delivery systems.
Several compounds share similarities with Suppocire CM, particularly in their use as suppository bases. Below are some comparable compounds along with their unique characteristics:
| Compound | Composition | Melting Point (°C) | Unique Features |
|---|---|---|---|
| Suppocire AM | Mono- and diglycerides | 32 - 36 | Lower melting point; suitable for different APIs |
| Witepsol H15 | Mixture of triglycerides | 35 - 38 | Known for good release properties |
| Hard Fat | Glycerides from various sources | 34 - 38 | General-purpose base; less specific than Suppocire CM |
Suppocire CM stands out due to its optimized melting range and enhanced compatibility with liquid lipophilic APIs, making it particularly effective for specialized formulations where controlled release is essential .
Suppocire CM is a specialized pharmaceutical excipient classified as a hard fat suppository base with a high melting point, specifically optimized for active pharmaceutical ingredients that decrease the mass melting point, such as liquid lipophilic substances [1]. It belongs to the family of semi-synthetic hard fat bases comprising fatty acid esters, with physicochemical properties that have been optimized to provide excellent drug delivery capabilities [5] [7].
Suppocire CM consists of a complex mixture of mono-, di-, and triglyceride esters of fatty acids with carbon chains ranging from C10 to C18 [1] [13]. The distribution of these glycerides is carefully controlled during the manufacturing process to achieve specific physicochemical properties that influence the base's performance characteristics [5]. The manufacturing process involves controlled esterification of glycerol with fatty acids, which can be achieved through both chemical and enzymatic methods, allowing for precise control over the molecular composition .
The analysis of glyceride distribution in hard fat bases like Suppocire CM is typically performed using advanced analytical techniques such as gas chromatography (GC) or high-pressure liquid chromatography (HPLC) [27]. These methods allow for the separation and quantification of the different glyceride fractions. Fourier transform infrared (FT-IR) spectroscopy has also been demonstrated as an effective method for in situ differentiation between mono-, di-, and triglycerides in multiphase systems [27].
The fatty acid profile of Suppocire CM encompasses a range of saturated fatty acids with carbon chain lengths from C10 to C18 [1] [13]. This specific distribution of fatty acids contributes to the unique properties of Suppocire CM, including its melting range and compatibility with various active pharmaceutical ingredients [5].
The fatty acid composition typically includes:
The precise distribution of these fatty acids is carefully controlled during manufacturing to ensure consistent performance characteristics [5]. The analysis of fatty acid composition is commonly performed using gas chromatography coupled with mass spectrometry (GC-MS), which allows for the separation and identification of individual fatty acids based on their retention times and mass spectral properties [29].
A distinguishing characteristic of Suppocire CM is the predominance of the triester fraction within its composition [1] [8] [9]. This predominance of triglycerides significantly influences the physicochemical properties of the base, particularly its melting behavior and drug release characteristics [13].
The high proportion of triesters contributes to Suppocire CM's relatively high melting range of 35.6-39.6°C, making it particularly suitable for formulations containing active ingredients that might otherwise lower the melting point of the suppository mass [1] [5]. The triester-rich composition also affects the hardness and mechanical resistance of suppositories formulated with Suppocire CM, providing structural integrity while facilitating controlled release of active ingredients [13].
Several analytical techniques are employed for the structural characterization of Suppocire CM, providing comprehensive information about its composition, physical properties, and molecular organization [12] [24].
Differential Scanning Calorimetry (DSC) is widely used to analyze the thermal behavior and polymorphism of Suppocire CM [18] [28]. This technique provides valuable information about melting and crystallization profiles, which are critical parameters for suppository bases [28]. DSC measurements typically show that Suppocire CM has a melting range of 35.6-39.6°C, with a drop point (Mettler method) of 37.8-39.8°C [5].
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is employed to identify functional groups and molecular interactions within the structure of Suppocire CM [27] [28]. This technique can provide information about the ester linkages, hydroxyl groups, and carbon chain characteristics [28].
X-ray diffraction (XRD) analysis is used to study the crystalline structure and polymorphic forms of Suppocire CM [12] [28]. This technique provides insights into the spatial arrangement of molecules within the hard fat base, which influences its physical properties and stability [28].
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are utilized for the separation and quantification of individual components within Suppocire CM [10] [27]. These techniques allow for the determination of fatty acid composition and glyceride distribution [29].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of Suppocire CM at the atomic level [24]. This technique can be used to identify and quantify different types of protons and carbon atoms within the molecule, offering insights into the arrangement of fatty acid chains and glycerol backbones [24].
Suppocire CM belongs to a family of hard fat bases that includes several related products with varying compositions and properties [5] [7]. These bases differ in their melting ranges, hydroxyl values, and specific compositions, which influence their suitability for different formulation requirements [5].
Compared to Suppocire AM, which has a melting range of 34.0-36.0°C, Suppocire CM has a higher melting range of 35.6-39.6°C [5]. This difference in melting behavior affects the release characteristics of active ingredients from suppositories formulated with these bases [4]. Studies have shown that the drug release from Suppocire CM was found to be different from Suppocire AM, despite both bases having similar hydroxyl values of ≤10 mg KOH/g [4]. This difference in release behavior has been attributed to the varying kinds and amounts of mono- and diglycerides in these bases, which affect how active ingredients are incorporated and subsequently released [4].
In comparison with Witepsol bases, another family of hard fat suppository bases, Suppocire CM shows distinct differences in composition and properties [11] [15]. Witepsol H15, for example, consists primarily of triglycerides of saturated fatty acids (C10-C18) [11], but the specific distribution of fatty acids and glycerides differs from that of Suppocire CM, resulting in different drug release profiles [15].
The structural differences between Suppocire CM and other hard fat bases are also reflected in their performance characteristics [14] [16]. Studies comparing the disintegration times and drug release profiles of suppositories formulated with different bases have shown that Suppocire CM typically has a faster disintegration time than water-soluble bases but may exhibit slower and more controlled release of certain active ingredients compared to some other fatty bases like Suppocire AML [16].
Suppocire CM, as a hard fat base, is recognized by the United States Food and Drug Administration (FDA) with the UNII Code 8334LX7S21 [1] [19]. This unique ingredient identifier is assigned by the FDA in collaboration with the United States Pharmacopeia (USP) to standardize the identification of substances in regulatory submissions and product labeling [1].
The FDA designates Suppocire CM under the preferred substance name "Fat, hard" [1] [19]. This designation places it within the broader category of hard fats used as pharmaceutical excipients, particularly as suppository bases [1]. In the United States Pharmacopeia-National Formulary (USP-NF), it is listed under the name "Hard fat" [1] [19].
Suppocire CM is known by several alternative names and synonyms in scientific literature and commercial contexts [1] [3] [19]. In the European Pharmacopoeia (EP), it is officially designated as "Hard fat" [1]. The Handbook of Pharmaceutical Excipients lists it under "Suppository bases, hard fat" [1].
The chemical description of Suppocire CM is often given as "Mono-, di-, and triglyceride esters of fatty acids (C10 to C18), the triester fraction being predominant" [1] [8] [13]. This descriptive nomenclature reflects its composition and distinguishes it from other hard fat bases with different glyceride distributions or fatty acid profiles [13].
Suppocire CM exhibits a narrow melting range of 35.6-39.6°C when measured using the capillary tube method, with a corresponding drop point range of 37.8-39.8°C when determined using the Mettler method [1] [2]. The precise melting characteristics of Suppocire CM are critical for its function as a suppository base, as this temperature range ensures that the formulation remains solid at room temperature while readily melting at body temperature for optimal drug release [3].
Multiple standardized methods are employed for melting point determination of Suppocire CM. The capillary tube method involves packing approximately 1 cm of the material into a capillary tube of 8-10 cm length and 1-1.2 mm diameter, which is then placed in an electrothermal melting point apparatus [4]. The drop point method using Mettler equipment provides more precise measurements under controlled conditions [2]. These methods ensure reproducible results essential for quality control and batch-to-batch consistency .
The melting range determination is particularly important for Suppocire CM because it directly influences the manufacturing process parameters and the final product performance. Studies have demonstrated that the melting characteristics remain stable when Suppocire CM is formulated with various active pharmaceutical ingredients, showing minimal deviation from the established range [6] [7].
For Suppocire CM analysis, typical DSC parameters include a heating rate of 5°C per minute and a temperature range from 25-50°C [11]. The DSC thermogram of pure Suppocire CM typically exhibits two distinct peaks, with the first occurring at lower temperatures around 27-34°C and the second peak representing complete melting at 36-40°C [12]. This biphasic melting behavior is characteristic of the complex lipid composition containing mono-, di-, and triglycerides.
The thermal analysis reveals that Suppocire CM demonstrates excellent thermal stability with no degradation peaks observed within the normal processing temperature range [13]. When active pharmaceutical ingredients are incorporated, DSC studies help identify potential drug-excipient interactions by monitoring changes in the melting profile [14]. The absence of new endothermic or exothermic peaks generally indicates good compatibility between Suppocire CM and the incorporated drug substance.
Suppocire CM exhibits reduced polymorphism compared to natural fats like cocoa butter, which is a significant advantage for pharmaceutical formulations [15]. The crystallization behavior of Suppocire CM is influenced by manufacturing parameters including maximum heating temperature and cooling rate during processing [15]. This controlled crystallization pattern contributes to the improved stability and reproducibility of suppository formulations.
The interesterification process used in Suppocire CM manufacture results in a more uniform fatty acid distribution, leading to more predictable crystallization behavior [2]. Unlike cocoa butter, which can exhibit multiple polymorphic forms with different melting points ranging from 18-34.5°C [16], Suppocire CM maintains a consistent crystalline structure that solidifies into the stable β' polymorph [15].
Crystallization studies using X-ray diffraction patterns confirm that Suppocire CM maintains its crystalline integrity during formulation and storage, with no significant polymorphic transitions observed under normal storage conditions [13]. This stability is crucial for maintaining consistent drug release characteristics and preventing quality issues such as fat bloom or structural changes during shelf life.
The viscosity of Suppocire CM demonstrates a strong temperature dependence, with dramatic decreases observed as temperature increases from 32°C to 36°C [17]. Rheological studies using rotary viscometers show that structural viscosity decreases significantly within this critical temperature range, affecting both manufacturing processes and drug release characteristics [17].
At temperatures below 32°C, Suppocire CM exhibits very high structural viscosity with insufficient fluidity for proper mixing and dosing operations [17]. The optimal temperature range for processing operations is 33-34°C, where the material demonstrates optimal fluidity with appropriate structural viscosity for maintaining homogeneous drug distribution [17]. Above 35°C, the viscosity approaches Newtonian flow behavior with minimal structural resistance [17].
Temperature-viscosity relationships are critical for establishing manufacturing protocols. Thermorheogram analysis provides precise guidance for determining optimal filling temperatures and processing parameters [2]. The viscosity measurements help formulators select appropriate stirring speeds, mixing times, and temperature controls to ensure consistent product quality.
Suppocire CM exhibits pseudoplastic flow behavior with significant thixotropic properties [17] [18]. Rheological analysis reveals the formation of hysteresis loops when shear stress is plotted against shear rate, indicating time-dependent viscosity changes under applied stress [17]. The ascending curve represents thixotropic destruction of structure, while the descending curve characterizes thixotropic restoration.
Within the temperature range of 33-34°C, Suppocire CM demonstrates optimal thixotropic behavior with increased hysteresis loop area, indicating enhanced structural recovery properties [17]. This thixotropy is beneficial for suppository manufacturing as it allows the material to flow readily under mixing conditions while maintaining structural integrity when at rest [18].
The degree of thixotropy can be quantified by measuring the area between the ascending and descending rheological curves [18]. Studies show that the thixotropic properties of Suppocire CM contribute to improved drug dispersion stability and enhanced manufacturing reproducibility. The material's ability to recover its structure after shearing helps prevent sedimentation of suspended particles and maintains homogeneous drug distribution.
The rheological profile of Suppocire CM undergoes systematic changes as temperature increases from 32°C to 36°C [17]. At 32°C, the material exhibits plastic flow with significant structural viscosity and pronounced thixotropic properties. As temperature increases to 33-34°C, the flow behavior transitions to pseudoplastic with optimal processing characteristics.
At temperatures of 35°C and above, Suppocire CM approaches Newtonian flow behavior with minimal thixotropy and reduced structural viscosity [17]. This transition is critical for manufacturing operations, as excessive heating can lead to inadequate structural recovery and potential quality issues including particle sedimentation and loss of homogeneity [17].
The temperature-dependent rheological changes directly influence drug release kinetics from suppository formulations. Studies demonstrate that the rheological properties at body temperature (37°C) affect the spreading characteristics and dissolution profile of the suppository base [19]. Understanding these relationships is essential for optimizing formulation parameters and predicting in vivo performance.
Surface tension measurements of Suppocire CM are essential for understanding its interfacial behavior and drug release characteristics. The surface tension properties influence the wetting behavior of the suppository base and its interaction with biological fluids in the rectal environment [20]. These measurements are particularly important when formulating with hydrophilic active ingredients that require enhanced dissolution rates.
The interfacial tension between Suppocire CM and aqueous media affects the drug release mechanism from suppository formulations [20]. Lower interfacial tension generally promotes better wetting of drug particles and enhanced dissolution rates. Surface tension measurements are typically performed using pendant drop method or Wilhelmy plate technique at physiologically relevant temperatures [21].
The presence of surfactants or emulsifiers in Suppocire CM formulations can significantly modify surface tension properties [22]. Studies have shown that the addition of surfactants reduces interfacial tension, leading to improved drug release characteristics particularly for poorly water-soluble compounds. The optimal surface tension range for suppository bases balances drug release enhancement with formulation stability.
Contact angle measurements provide valuable information about the wettability characteristics of Suppocire CM surfaces [21]. The contact angle between water droplets and Suppocire CM surfaces indicates the hydrophilic-lipophilic balance of the formulation and predicts its interaction with biological fluids [23]. Standard goniometer measurements using 10 μL water droplets are employed for accurate contact angle determination [23].
For Suppocire CM formulations, contact angle analysis helps predict spreading behavior on mucosal surfaces and drug release performance [24]. Lower contact angles generally indicate better wettability and enhanced dissolution rates. The contact angle measurements are particularly relevant for topical applications where spreading characteristics directly influence therapeutic efficacy.
Contact angle studies also provide insights into surface modification effects when additives or surfactants are incorporated into Suppocire CM formulations [22]. The technique can detect changes in surface properties that may affect bioavailability and patient acceptability. Reproducible contact angle measurements require careful surface preparation and environmental controls to ensure consistent results.
The wettability properties of Suppocire CM are fundamental to its performance as a pharmaceutical excipient [21]. Wettability affects drug particle dispersion, dissolution rates, and overall bioavailability of suppository formulations. The assessment follows standardized procedures including powder compaction and controlled droplet application for reproducible measurements [21].
Suppocire CM demonstrates moderate wettability characteristics that can be optimized through formulation modifications [20]. The hydrophobic nature of the base can be modified by incorporating hydrophilic additives or surfactants to enhance wetting properties. Studies show that improved wettability correlates with enhanced drug release rates particularly for water-soluble active ingredients.
Wettability testing using various aqueous media including simulated rectal fluids provides relevant data for predicting in vivo performance [20]. The wetting behavior influences the rate and extent of suppository spreading in the rectal cavity, directly affecting drug absorption and therapeutic outcomes. Optimal wettability characteristics balance rapid drug release with adequate retention time for maximum therapeutic effect.
The hydroxyl value determination for Suppocire CM follows standardized analytical procedures to quantify the free hydroxyl groups present in the lipid matrix [2]. The hydroxyl value is expressed as milligrams of potassium hydroxide per gram of sample and serves as a critical quality parameter for batch consistency and performance prediction [25]. Standard analytical methods include acetylation procedures followed by saponification and back-titration with standardized potassium hydroxide solution.
For Suppocire CM, the target hydroxyl value specification is ≤10 mg KOH/g, which classifies it as a low hydroxyl value base [1] [2] [25]. This specification is achieved through controlled interesterification processes that minimize the concentration of mono- and diglycerides relative to triglycerides. The analytical method requires precise sample preparation, controlled reaction conditions, and standardized titration procedures to ensure reproducible results.
Quality control laboratories employ automated titration systems with potentiometric endpoints to enhance precision and reduce analytical variability . The hydroxyl value determination is performed in triplicate with acceptance criteria typically requiring relative standard deviation values below 2%. This analytical rigor ensures that each batch of Suppocire CM meets the established specifications for pharmaceutical use.
The low hydroxyl value of Suppocire CM (≤10 mg KOH/g) provides several significant pharmaceutical advantages compared to higher hydroxyl value bases [26] [27] [28]. Lower hydroxyl values indicate reduced concentrations of mono- and diglycerides with fewer free hydroxyl groups available for chemical interactions with active pharmaceutical ingredients [26]. This characteristic is particularly beneficial for acid-sensitive drugs and compounds prone to hydrolysis.
Studies demonstrate that suppository bases with low hydroxyl values exhibit higher drug release rates compared to those with elevated hydroxyl values [26] [29]. The reduced chemical interaction between the base and active ingredients results in enhanced bioavailability and more predictable drug release kinetics [30]. For example, research comparing different Suppocire grades showed that Suppocire AM with its low hydroxyl value provided 44.09% drug release compared to 33.38% from Witepsol H15 with a higher hydroxyl value [29].
The low hydroxyl value also contributes to improved chemical stability of incorporated drugs by minimizing base-drug interactions [27]. This is particularly important for moisture-sensitive compounds where free hydroxyl groups could catalyze degradation reactions. Additionally, bases with low hydroxyl values demonstrate reduced partitioning of hydrophilic drugs into the lipid phase, promoting faster release into aqueous media [26].
The inverse relationship between hydroxyl value and drug release performance is well-established in suppository formulation science [26] [30]. Lower hydroxyl values correlate with reduced drug-base interactions, enhanced dissolution rates, and improved bioavailability. This relationship is particularly pronounced for hydrophilic drugs that benefit from rapid release from the lipophilic base [28].
Research studies demonstrate that the hydroxyl value directly influences partition coefficients between the suppository base and aqueous phases [26]. Bases with low hydroxyl values such as Suppocire CM exhibit lower partition coefficients, indicating reduced drug affinity for the lipid phase and enhanced drug availability for dissolution. This phenomenon explains the superior release characteristics observed with Suppocire CM formulations.
The hydroxyl value-performance relationship also extends to manufacturing considerations including processing temperatures, mixing requirements, and stability characteristics [31]. Lower hydroxyl value bases typically require less stringent processing conditions and demonstrate better tolerance to manufacturing variables. The low hydroxyl value of Suppocire CM contributes to its robust formulation characteristics and consistent batch-to-batch performance.
Suppocire CM is characterized by its distinctive physical appearance as a waxy solid with a whitish color and smooth, glossy surface characteristics [32] [33]. The material exhibits a characteristic odor typical of processed lipid excipients, which is generally mild and acceptable for pharmaceutical applications [34]. Visual inspection reveals no visible impurities, cracks, or surface defects when properly manufactured and stored under appropriate conditions.
Organoleptic evaluation includes assessment of color consistency, surface texture, odor intensity, and overall appearance uniformity [34]. Quality control procedures require that Suppocire CM suppositories demonstrate smooth torpedo shapes with no trapped air bubbles, fat blooming, exudation, or migration of active ingredients [33]. The glossy surface finish indicates proper crystallization and absence of polymorphic instability.
The organoleptic properties remain stable throughout the shelf life of properly stored Suppocire CM formulations [34]. Changes in appearance such as surface dulling, color variation, or odor development may indicate degradation, contamination, or storage condition deviations. Regular visual inspection serves as an important quality control measure for both raw materials and finished products.
Suppocire CM is available in pellet form to facilitate handling, weighing, and processing operations [35]. The pellet configuration provides several advantages including improved flowability, reduced dust formation, and enhanced processing efficiency compared to powdered forms. Particle size analysis of the pellet form employs sieve analysis and microscopic examination to ensure consistent size distribution.
The pellet size distribution is optimized to balance handling convenience with melting efficiency during suppository manufacture [36]. Smaller pellets provide faster melting and better temperature uniformity, while larger pellets offer improved handling characteristics and reduced surface area for potential oxidative degradation. Standard pellet sizes typically range from 2-5 mm diameter for optimal performance.
Quality control specifications for pellet form Suppocire CM include particle size limits, bulk density ranges, and flow characteristics [35]. The pellet integrity must be maintained during shipping and storage to prevent size degradation that could affect processing consistency. Regular particle size monitoring ensures batch-to-batch uniformity and predictable manufacturing performance.
Density measurements of Suppocire CM are essential for displacement value calculations and suppository weight determinations [36]. The apparent density varies with temperature and crystalline state, requiring standardized measurement conditions for reproducible results. Bulk density measurements of pellet forms provide additional information for storage and handling considerations.
Hardness testing of Suppocire CM suppositories employs tablet hardness testers or specialized suppository hardness equipment [34] [33]. The mechanical resistance should provide adequate structural integrity for handling and insertion while allowing appropriate melting at body temperature. Typical hardness values range from 2-5 kg force depending on formulation composition and manufacturing parameters.